chromium(III) citrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. |
|---|---|
CAS No. |
57072-40-9 |
Molecular Formula |
C6H5CrO7 |
Molecular Weight |
241.10 g/mol |
IUPAC Name |
chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Cr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI Key |
SWXXYWDHQDTFSU-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cr+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cr+3] |
Other CAS No. |
57072-40-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis and Preparation of Chromium Iii Citrate Complexes
Aqueous Synthetic Methodologies for Chromium(III) Citrate (B86180)
Aqueous synthesis is a primary route for preparing chromium(III) citrate complexes, where control of solution chemistry is paramount.
The pH of the aqueous reaction medium is a critical factor that governs the specific type of this compound complex formed. Research has demonstrated that different mononuclear anionic complexes can be selectively synthesized by carefully adjusting the pH.
Speciation studies in the binary Cr(III)-citrate system show that a number of species can be present in aqueous solutions. journal-of-agroalimentary.roresearchgate.net For instance, at a pH of approximately 5.5, the reaction between a Cr(III) salt and citric acid yields the mononuclear anion [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻. journal-of-agroalimentary.roresearchgate.netjournal-of-agroalimentary.roacs.org This particular complex features two citrate ligands with different deprotonation states bound to the central chromium ion. researchgate.netacs.org In a slightly different pH range, between 4.0 and 5.5, the mononuclear anion [Cr(C₆H₅O₇)₂]³⁻ is preferentially formed. journal-of-agroalimentary.ro The formation of these distinct species underscores the importance of pH in controlling the protonation state of the citric acid and the resulting coordination environment around the chromium(III) center. researchgate.net The synthesis of metal-citrate complexes is strongly dependent on the pH value, which can often be observed by a change in the color of the solution. scirp.orgtsijournals.com
The formation of stable this compound complexes relies on specific reaction conditions and reactant ratios. A common binding stoichiometry for the Cr(III)-citrate complex is 1:2, with one metal ion coordinating to two citrate ligands. researchgate.netnih.gov
In a typical aqueous synthesis, a chromium(III) salt is reacted with citric acid. journal-of-agroalimentary.rojournal-of-agroalimentary.ro The pH is adjusted using a base, such as sodium hydroxide (B78521) or ammonia, which can also provide the counterions for the resulting anionic complex. acs.orgjournal-of-agroalimentary.ro One patented method describes reacting chromium hydroxide with three moles of citric acid by heating the mixture to 70-80°C for several hours to obtain a purple solution of chromium citrate. google.com The reaction is often carried out with continuous stirring to ensure homogeneity. journal-of-agroalimentary.ro The final complex is typically isolated from the aqueous solution. acs.org
Table 1: Aqueous Synthesis Conditions for this compound Complexes
| Target Complex | pH | Reactants | Key Conditions | Source |
|---|---|---|---|---|
[Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ |
~5.5 | Cr(III) salt, Citric Acid, Ammonia | Aqueous solution, pH adjustment with base. | journal-of-agroalimentary.rojournal-of-agroalimentary.roacs.org |
[Cr(C₆H₅O₇)₂]³⁻ |
4.0 - 5.0 | Cr(III) salt, Citric Acid, Sodium Hydroxide | Aqueous media, pH adjustment after one day of stirring. | journal-of-agroalimentary.ro |
Chromium Citrate |
Not specified | Chromium Hydroxide, Citric Acid | Heat at 70-80°C for 5 hours. | google.com |
pH-Specific Synthesis Pathways
Alternative Preparation Routes for this compound Species
Beyond direct aqueous synthesis from Cr(III) salts, alternative methods involving redox chemistry and specialized materials synthesis techniques are also utilized.
This compound can be synthesized via redox reactions, most notably through the reduction of hexavalent chromium (Cr(VI)) by citric acid. journal-of-agroalimentary.ro In this process, citric acid not only acts as a reducing agent, converting the more hazardous Cr(VI) to the more stable Cr(III) oxidation state, but also serves as the chelating ligand, immediately forming the Cr(III)-citrate complex. journal-of-agroalimentary.ro This reaction is significant as it provides a pathway to form the stable complex from a different chromium precursor. journal-of-agroalimentary.ro Abiotic redox reactions are known to govern chromium speciation in aquatic environments. jlakes.org
Citrate plays a crucial role as a chelating agent in sol-gel and hydrothermal methods for producing a variety of chromium-containing materials, such as oxides, ferrites, and carbides. rsc.orgnih.govtubitak.gov.tr
The citrate sol-gel method is widely used for synthesizing metal oxide powders. rsc.org In a typical process, metal nitrate (B79036) precursors, such as chromium(III) nitrate, are dissolved in water and mixed with citric acid. tsijournals.comrsc.orgfrontiersin.org Heating this solution evaporates the solvent, leading to the formation of a viscous gel where the citrate has chelated the metal ions, ensuring a homogeneous distribution. scirp.orgrsc.org This gel is then dried and calcined at high temperatures. During calcination, the citrate, along with the nitrate ions, undergoes combustion, a highly exothermic reaction that provides the energy to form the final crystalline oxide material. rsc.org This technique has been employed to synthesize materials like γ-Al₂O₃ nanoparticles (using a chelating agent), Cu-Cr-O nanocomposites, and chromium aluminum carbide (Cr₂AlC) MAX phases. scirp.orgfrontiersin.orgekb.eg
Hydrothermal synthesis is another wet-chemical process where citrate can be involved. This method uses high temperatures (above 300°C) and pressures in an aqueous solution to directly crystallize materials from solution. warwick.ac.uk It has been used to prepare materials like transition metal chromites (Mcr₂O₄) and SnS₂ nanocrystals, with citric acid sometimes used as a capping or complexing agent. tubitak.gov.trnih.gov These methods are valued for producing homogeneous, fine crystalline materials with controlled particle sizes. tubitak.gov.tr
Table 2: Alternative Synthesis Routes Utilizing Citrate for Chromium-Related Materials
| Method | Precursors | Product | Role of Citrate | Source |
|---|---|---|---|---|
| Redox Reaction | Chromium(VI) salt, Citric Acid | Cr(III)-Citrate Complex | Reducing and chelating agent. | journal-of-agroalimentary.ro |
| Sol-Gel | Cr(NO₃)₃, Al(NO₃)₃, Citric Acid | Cr₂AlC, Cr₃AlC₂, Cr₄AlC₃ | Chelating agent. | frontiersin.org |
| Sol-Gel | Cu(NO₃)₂, Cr(NO₃)₃, Citric Acid | Cu-Chromite (CuO·CuCr₂O₄) | Complexing agent. | scirp.orgtsijournals.com |
| Hydrothermal | Metal nitrates, NaOH | Transition metal chromites (e.g., CoCr₂O₄) | Not a primary reactant, but related wet-chemical methods use citrate. | tubitak.gov.tr |
| Ferrite (B1171679) Process | Cr(III), Fe(II), Fe(III) | Chromium Ferrite | Complexing agent that can hinder crystallization. | nih.gov |
Redox Reactions Leading to this compound
Crystallization and Isolation Techniques for this compound Complexes
The final step in the synthesis of this compound is its isolation and purification, often in a crystalline form. Following the reaction in an aqueous medium, the complex is typically induced to crystallize. journal-of-agroalimentary.ro
A common and effective technique involves the addition of a water-miscible organic solvent, such as ethanol, to the aqueous reaction mixture. acs.orgjournal-of-agroalimentary.ro This decreases the solubility of the ionic complex, causing it to precipitate out of the solution. The process is often performed at reduced temperatures, for example at 4°C, to further enhance crystallization and maximize the yield of the solid product. acs.orgjournal-of-agroalimentary.ro The resulting crystalline material, which can appear as pink or bluish crystals, is then collected by filtration. acs.orgjournal-of-agroalimentary.ro
The successful isolation of a pure, crystalline product is confirmed through various characterization techniques. Elemental analysis is used to verify the molecular formulation, while X-ray crystallography provides definitive proof of the crystalline structure and the precise arrangement of atoms within the complex. researchgate.netjournal-of-agroalimentary.roresearchgate.net
Structural and Spectroscopic Elucidation of Chromium Iii Citrate
Elemental Compositional Analysis of Chromium(III) Citrate (B86180)
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying its constituent elements. For chromium(III) citrate complexes, this analysis validates the proposed stoichiometry, confirming the ratio of chromium, carbon, hydrogen, nitrogen, and oxygen.
Detailed elemental analysis has been performed on various crystalline forms of this compound. For the complex with the formula (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O, the experimentally determined weight percentages of carbon, hydrogen, and nitrogen align closely with the calculated theoretical values, confirming its molecular formulation. researchgate.net Such analysis is a critical first step in the characterization of a newly synthesized complex. journal-of-agroalimentary.rojournal-of-agroalimentary.ro
X-ray Diffraction and Crystallography of this compound Complexes
Several this compound complexes have been found to crystallize in the monoclinic system, one of the seven crystal systems. acs.orgkoreascience.krjournal-of-agroalimentary.ro A prominent example is the complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O, which crystallizes in the monoclinic space group I2/a. researchgate.netacs.org Another complex, Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O, also adopts a monoclinic structure, crystallizing in the C2/c space group. journal-of-agroalimentary.ro The specific lattice parameters, which define the size and shape of the unit cell, have been precisely determined for these compounds.
Structural studies consistently reveal that the chromium(III) ion in these complexes exhibits a distorted octahedral coordination geometry. acs.orgscience.gov In this arrangement, the central Cr(III) ion is surrounded by six atoms from the coordinating ligands. The citrate ligands typically act as chelators, binding to the chromium ion through multiple atoms.
In many structures, two citrate ligands bind to the central Cr(III) ion. researchgate.net Each citrate ligand can coordinate in a tridentate fashion, using oxygen atoms from the central carboxylate, the alkoxide group, and one of the terminal carboxylates to form stable five-membered metallacyclic rings. researchgate.netiucr.org The remaining coordination sites required to complete the octahedron are occupied by atoms from the second citrate ligand, resulting in a hexacoordinated chromium center. researchgate.netjournal-of-agroalimentary.ro This octahedral configuration is a characteristic feature of Cr(III) coordination chemistry. journal-of-agroalimentary.ro
Octahedral Coordination Geometry
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for probing the chemical bonds within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, FT-IR can identify functional groups and confirm the coordination of ligands to a metal center. journal-of-agroalimentary.ro
FT-IR spectra of this compound complexes provide direct evidence of the binding between the citrate ligand and the Cr(III) ion. journal-of-agroalimentary.ro The key spectral features are the stretching vibrations of the carboxylate groups (COO⁻) of the citrate molecule. journal-of-agroalimentary.ro The binding of these groups to the chromium ion alters their vibrational frequencies compared to free citric acid.
Specifically, the spectra show strong absorption bands corresponding to the antisymmetric and symmetric stretching vibrations of the coordinated carboxylate groups. journal-of-agroalimentary.rojournal-of-agroalimentary.ro The presence of these distinct bands confirms that the carboxyl functionality is a primary site for binding to Cr(III). nih.gov
Raman Spectroscopy Applications
Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), has emerged as a valuable technique for studying the interaction between chromium(III) and citrate. nih.govnih.gov In SERS studies, citrate-capped silver (AgNPs) or gold (AuNPs) nanoparticles are often utilized to enhance the Raman signal, allowing for sensitive detection and characterization of the complex formation. nih.govrsc.org
Research has identified a distinct Raman band in the region of 563-570 cm⁻¹ which is attributed to the chromium-oxygen (Cr-O) stretching vibration within the this compound complex. nih.govmdpi.com The appearance and increase in the intensity of this peak over time serve as direct evidence of the coordination between the Cr(III) ion and the carboxyl groups of the citrate molecule. nih.govacs.org This vibrational mode is not readily observable with UV-visible spectroscopy under the same experimental conditions, highlighting the unique insights provided by SERS. nih.govacs.org Kinetic studies using SERS have successfully modeled the formation of the complex, demonstrating that the SERS signal intensity correlates with the progression of the coordination reaction. nih.gov
Table 1: Characteristic Raman Peak for this compound Complex
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Chromium-Oxygen (Cr-O) Stretch | ~563 - 570 | nih.gov, mdpi.com |
Electronic Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for characterizing this compound complexes in aqueous solutions. The spectra are distinguished by characteristic absorption bands in the visible and ultraviolet regions that arise from electronic transitions involving the d-orbitals of the Cr(III) center. acs.org
For the mononuclear complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)], studies in aqueous solution reveal two primary bands in the visible spectrum. acs.orgjournal-of-agroalimentary.ro A lower energy band is observed around 570 nm, with a higher energy band appearing at approximately 393 nm. acs.orgjournal-of-agroalimentary.ro Some studies also report a shoulder-like band at about 450 nm. journal-of-agroalimentary.ro In the ultraviolet region, a distinct absorption band can be seen at 270 nm. acs.orgjournal-of-agroalimentary.ro The positions and intensities of these bands are sensitive to the specific coordination environment and the pH of the solution. researchgate.netresearchgate.net For instance, in the Cr³⁺/citric acid system, a red-shift in the peak at 400 nm was observed as the pH increased from 2.2 to 5.2, followed by a blue-shift at higher pH values up to 9.5. researchgate.net The spectrum of the this compound complex is notably different from that of the aqueous Cr(III) ion, indicating that the citrate coordination sphere is largely retained in solution. acs.org
Table 2: UV-Vis Absorption Maxima (λmax) for Aqueous this compound Complexes
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|
| 570 | 27.8 | journal-of-agroalimentary.ro |
| 450 (shoulder) | ~22 | journal-of-agroalimentary.ro |
| 393 | 33.3 | journal-of-agroalimentary.ro |
| 270 | 244.5 | acs.orgjournal-of-agroalimentary.ro |
The electronic absorption spectrum of this compound is interpreted using Ligand Field Theory (or its simpler electrostatic variant, Crystal Field Theory). Chromium(III) is a d³ transition metal ion. In an octahedral coordination environment, as is typical for chromium(III) complexes, the five degenerate d-orbitals are split into a lower-energy t₂g set and a higher-energy e_g set. umass.edumsuniv.ac.in The energy difference between these sets is denoted as Δo or 10Dq. umass.edu
The observed absorption bands in the UV-Vis spectrum correspond to spin-allowed electronic transitions (d-d transitions) from the ⁴A₂g ground state to higher energy quartet states. acs.orgumass.edu Based on extensive spectroscopic studies, the bands for this compound have been assigned as follows:
The band at approximately 570 nm is attributed to the ⁴A₂g → ⁴T₂g transition. acs.orgresearchgate.net The energy of this transition corresponds directly to the crystal field splitting parameter, Δo. lacc-terryb.com
The band around 393-400 nm is assigned to the ⁴A₂g → ⁴T₁g(F) transition. acs.orgresearchgate.net
A higher energy band, such as the one observed at 270 nm, can be tentatively assigned to the ⁴A₂g → ⁴T₁g(P) transition. acs.org
These assignments are consistent with the expected transitions for a d³ ion in an octahedral field and allow for the characterization of the ligand field strength of citrate when coordinated to Cr(III). acs.orgnumberanalytics.com
Table 3: Electronic Transitions for Octahedral this compound
| Observed Band (nm) | Assigned Transition | Reference |
|---|---|---|
| ~570 | ⁴A₂g → ⁴T₂g | researchgate.net, acs.org |
| ~393 - 400 | ⁴A₂g → ⁴T₁g(F) | researchgate.net, acs.org |
| ~270 | ⁴A₂g → ⁴T₁g(P) | acs.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Magnetic Resonance Spectroscopy and Susceptibility Studies
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, such as the chromium(III) ion in the citrate complex. acs.orgjournal-of-agroalimentary.ro As a d³ ion, Cr(III) has an electron spin of S = 3/2, making it EPR active. researchgate.net EPR and magnetic susceptibility studies confirm the +3 oxidation state of chromium in these complexes. journal-of-agroalimentary.rojournal-of-agroalimentary.ro
The EPR spectra of this compound complexes provide information about the symmetry of the metal ion's coordination environment. researchgate.net Studies on frozen solutions or solid samples of this compound complexes have reported g-values characteristic of Cr(III). For example, magnetic studies of the (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)] complex were fitted with a g-value of 1.97 for an S = 3/2 system. researchgate.net Other studies have observed signals at effective g-values (g_eff) such as 5.4, 5.2, and 4.3, which are characteristic of Cr(III) complexes exhibiting a large zero-field splitting (ZFS). nih.gov This ZFS arises from distortions from perfect octahedral symmetry in the ligand field, providing further insight into the specific structure of the complex. nih.gov
Table 4: Reported EPR g-Values for Chromium(III) Complexes
| g-Value | System/Observation | Reference |
|---|---|---|
| 1.97 | Fit for S = 3/2 system in [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ | researchgate.net |
| 5.4, 5.2, 4.3 | g_eff values for Cr(III) complexes with large ZFS | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the ligand environment in this compound complexes. acs.org Due to the paramagnetic nature of the Cr(III) center, the NMR signals of the citrate ligand nuclei (¹H and ¹³C) that are in proximity to the metal ion experience significant effects, primarily line broadening and large chemical shifts. nih.gov
While this paramagnetic broadening can make spectra more complex to interpret than for diamagnetic compounds, it also serves as a powerful diagnostic tool. The observation of broadened and shifted signals for the citrate protons in ¹H NMR spectra confirms the coordination of the citrate ligand to the Cr(III) ion. nih.govnih.gov High field ¹H NMR spectroscopy has been used to study the competitive binding of Cr(III) ions by various biological molecules, with citrate being identified as an effective chelator. nih.gov Furthermore, ¹³C NMR data have been used to investigate the coordination in bis-citrate complexes of chromium(III), providing further evidence of the binding mode and structure in solution. researchgate.net The changes in the chemical shifts of the ligand's NMR signals upon complexation offer conclusive proof of the metal-ligand interaction. nih.gov
Magnetic Susceptibility Measurements
Magnetic susceptibility studies are crucial for understanding the electronic structure of paramagnetic metal complexes like those of chromium(III). For this compound, these measurements provide insight into the oxidation state and spin state of the chromium ion. Research has been conducted on various this compound complexes, including mononuclear species such as (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O and Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O. acs.orgresearchgate.netcut.ac.cy
The magnetic behavior of the mononuclear complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O has been investigated as a function of temperature. researchgate.net The data, presented as a plot of µT versus T, where µ is the magnetic moment and T is the temperature, helps to determine the ground-state spin (S) and the g-factor. researchgate.net For a typical octahedral Cr(III) complex, which has a d³ electron configuration, the expected spin-only magnetic moment is approximately 3.87 B.M., corresponding to a spin state of S = 3/2. researchgate.net
In one study, magnetization measurements were conducted in fields up to 5 Tesla at low temperatures (2 K and 5 K). researchgate.net The results were consistent with an S = 3/2 spin state and a g-factor of 1.97. researchgate.net A theoretical magnetization curve for an S = 3/2 system with g = 1.97 showed good agreement with the experimental data, although the inclusion of a zero-field splitting term (D = 1.0 cm⁻¹) provided an even better fit. researchgate.net These collective magnetic data confirm the +3 oxidation state of chromium and its high-spin d³ electronic configuration within the citrate complex. acs.orgresearchgate.net
Thermal Analysis of this compound Complexes
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition pathways of this compound complexes. acs.orgresearchgate.netcut.ac.cy These methods are also used to determine optimal annealing temperatures for the synthesis of materials like chromite spinels from citrate precursors. researchgate.netakjournals.com
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing information about dehydration, desolvation, and decomposition processes. Studies on hydrated this compound complexes and related chromium compounds reveal multi-step decomposition patterns. For instance, the thermal decomposition of chromium(III) nitrate (B79036) nonahydrate, a common precursor, shows distinct mass loss steps corresponding to the removal of water molecules followed by the decomposition of the nitrate salt to form chromium oxide.
In the context of this compound gel precursors used for synthesizing chromite spinels, TGA shows that dehydration is followed by a multi-step decomposition of the citrate complex. researchgate.netakjournals.com A generalized decomposition pathway for a hydrated this compound complex can be summarized as follows:
| Temperature Range (°C) | Process | Description |
|---|---|---|
| ~50 - 120 °C | Dehydration | Initial mass loss corresponding to the removal of lattice or loosely bound water molecules. Studies on related chromium salts show this initial water loss occurs below 120°C. |
| ~120 - 250 °C | Dehydration/Initial Decomposition | Removal of coordinated water molecules and the beginning of the citrate ligand decomposition. This stage often involves the breaking of Cr-O bonds. nih.gov |
| >250 °C | Ligand Decomposition and Oxide Formation | Significant mass loss due to the oxidative decomposition of the organic citrate moiety. In an inert atmosphere, this leads to a carbonaceous residue, while in an oxidizing atmosphere, the final product is typically chromium(III) oxide (Cr₂O₃). researchgate.net |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies thermal transitions such as melting, crystallization, and decomposition via endothermic or exothermic peaks. For a Cr(III)-morin complex, a related system, DSC analysis showed an endothermic peak around 110°C for the removal of crystalline water and another at 230°C for coordinated water. nih.gov A sharp endothermic peak corresponding to the melting point was observed at 389°C, followed by decomposition above 450°C. nih.gov While specific DSC data for pure this compound is not extensively detailed in the provided search context, the analysis of related precursors for chromite spinels also involves DSC to understand the energetics of the decomposition process. akjournals.com
Electron Microscopy and Surface Analysis Techniques (for related materials)
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful tools for characterizing the morphology and elemental composition of materials synthesized from or treated with this compound.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface topography and morphology of solid materials. In studies involving chromium, SEM has been used to examine the products of various reactions. For example, when chromite spinel materials are synthesized using a citrate precursor method, SEM images reveal the particle size and crystallinity of the resulting powders after annealing at different temperatures. akjournals.com In environmental applications, SEM has been used to observe changes in the surface morphology of soil particles after leaching with citric acid to remove chromium contamination; the images showed that surfaces became rougher after treatment. wisdomlib.org Furthermore, when Cr(VI) is reduced by minerals in the presence of citrate, the resulting Cr(III) products can be visualized. osti.gov SEM images of reduced nontronite particles that reacted with Cr(VI) show a typical lamellar shape. osti.gov
Energy Dispersive X-ray Spectroscopy (EDS)
EDS, often coupled with SEM, provides elemental analysis of a sample. By detecting the characteristic X-rays emitted from a sample bombarded with an electron beam, EDS can identify the elements present and their relative abundance. This technique is essential for confirming the presence and distribution of chromium in synthesized materials. In the analysis of chromite spinels prepared from citrate precursors, EDS confirms the presence of chromium and other constituent metals in the final product. akjournals.commdpi.com When studying chromium removal from wastewater using adsorbents, EDS analysis of the adsorbent surface after the process confirms the successful uptake of chromium. mdpi.comresearchgate.net For instance, in the characterization of iron oxide nanoparticles supported on biochar for chromium removal, EDS confirmed the presence of iron, oxygen, and carbon, and after adsorption, the presence of chromium on the material's surface. mdpi.com
Coordination Chemistry and Aqueous Speciation of Chromium Iii Citrate
Ligand Binding Modes and Chelation Chemistry of Citrate (B86180) with Chromium(III)
Citric acid, a versatile chelating agent, possesses multiple functional groups—three carboxylates and one hydroxyl group—that can coordinate with the chromium(III) ion. journal-of-agroalimentary.ro This multi-dentate nature allows for the formation of stable chelate rings, significantly influencing the chemistry of the resulting complexes. researchgate.net
The primary binding of citrate to Cr(III) often involves the α-hydroxy carboxylate moiety, where both the carboxylate oxygen and the hydroxyl oxygen coordinate to the metal center, forming a stable five-membered ring. researchgate.net Structural studies have revealed that in mononuclear complexes, two citrate ligands can bind to a central Cr(III) ion in an octahedral geometry. acs.orgresearchgate.netjournal-of-agroalimentary.ro The specific atoms involved in bonding can vary, leading to different structural isomers.
Stoichiometry of Chromium(III)-Citrate Complex Formation
The stoichiometry of the complexes formed between chromium(III) and citrate is highly dependent on the molar ratio of the reactants and the pH of the solution. journal-of-agroalimentary.ro Both 1:1 and 1:2 metal-to-ligand ratios have been reported. For instance, at a near-neutral pH, the formation of a 1:2 Cr(III)-citrate complex is favored. nih.gov
Detailed studies have identified the formation of specific stoichiometric complexes under controlled pH conditions. For example, the mononuclear anion [Cr(C6H5O7)2]3- has been synthesized and characterized when Cr(III) reacts with citric acid at a pH between 4.0 and 5.5. journal-of-agroalimentary.ro Similarly, the complex (NH4)4[Cr(C6H4O7)(C6H5O7)]·3H2O, which also features a 1:2 metal-to-ligand ratio, was synthesized at a pH of approximately 5.5. acs.orgresearchgate.netjournal-of-agroalimentary.ro Research also suggests the formation of a stable 1:1 Cr(III)-citrate complex. sciopen.com
pH-Dependent Speciation and Stability Diagrams of Chromium(III) Citrate
The speciation of this compound in aqueous solution is profoundly influenced by pH. journal-of-agroalimentary.ro Potentiometric titrations and spectroscopic studies have been employed to construct speciation diagrams that illustrate the distribution of different complex species as a function of pH. researchgate.netjournal-of-agroalimentary.ro
At acidic pH values (below 3.5), the predominant species are likely to be simple aquated Cr(III) ions and some protonated citrate complexes like [CrCiH]2+. researchgate.net As the pH increases, deprotonation of the citrate ligand and the coordinated water molecules occurs, leading to the formation of more stable chelated species. nmfrc.org Around pH 5.5, the mononuclear complex [Cr(C6H4O7)(C6H5O7)]4- reaches its optimal concentration. acs.orgresearchgate.netjournal-of-agroalimentary.ro In the pH range of 4 to 9.5, the [Cr(Ci)2]3- species is reported to be the major form. researchgate.net At physiological pH, species such as [Cr(cit)OH]− and [Cr(cit)2OH]2− are expected to dominate. frontiersin.org The stability of these complexes is significant, with the log K for the Cr(III)-citrate complex reported as 6.95. nih.govacs.org
Table 1: pH-Dependent Speciation of this compound
| pH Range | Predominant Species | Reference(s) |
|---|---|---|
| < 3.5 | Cr³⁺, [CrCiH]²⁺ | researchgate.net |
| 4.0 - 9.5 | [Cr(Ci)₂]³⁻ | researchgate.net |
| ~ 5.5 | [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ | acs.orgresearchgate.netjournal-of-agroalimentary.ro |
Formation of Mononuclear and Polynuclear this compound Species
Both mononuclear and polynuclear this compound species can form in solution. Mononuclear complexes, where a single Cr(III) ion is coordinated to one or more citrate ligands, are common. acs.orgresearchgate.netjournal-of-agroalimentary.rojournal-of-agroalimentary.ro Examples include the previously mentioned [Cr(C6H5O7)2]3- and [Cr(C6H4O7)(C6H5O7)]4- anions. journal-of-agroalimentary.rojournal-of-agroalimentary.ro These mononuclear species are often soluble and have been the target of synthetic efforts to understand the fundamental coordination chemistry. journal-of-agroalimentary.ro
The tendency of Cr(III) to hydrolyze and form polynuclear complexes is also a significant aspect of its aqueous chemistry. nmfrc.org This process, known as olation, involves the formation of hydroxyl-bridged structures linking multiple chromium centers. journal-of-agroalimentary.ronmfrc.org While the formation of simple mononuclear complexes is favored under certain conditions, changes in pH and concentration can lead to the polymerization and formation of larger, polynuclear species. murdoch.edu.au For example, a dimeric complex, cis-{Cr( murdoch.edu.au-decane)(µ-cit)}22, has been synthesized where two chromium centers are bridged by citrate ligands. koreascience.kr
Influence of Ionic Strength and Other Environmental Factors on Aqueous Speciation
The speciation of this compound is sensitive to the ionic strength of the solution. nih.gov Changes in ionic strength can affect the activity coefficients of the ions in solution, thereby shifting the equilibrium of complex formation. However, some studies have shown that for certain sorption processes involving Cr(III)-citrate, the influence of ionic strength is minimal, suggesting the formation of inner-sphere complexes. sciopen.com At environmentally relevant concentrations, the sorption of some chromium(III) organic complexes, including citrate, was not significantly influenced by ionic strength between 0.005 and 0.01 M KNO3. bioline.org.br
Other environmental factors, such as the presence of competing cations and other organic ligands, can also influence the speciation. These factors can compete with citrate for binding to Cr(III) or with Cr(III) for binding to citrate, altering the distribution of species in the system.
Hydrolysis and Olation Processes in Chromium(III)-Citrate Systems
Chromium(III) ions in aqueous solution have a strong tendency to undergo hydrolysis, a reaction with water that results in the formation of hydroxo and oxo-bridged species. journal-of-agroalimentary.ronmfrc.org The first hydrolysis constant for Cr(III) is in the order of 10⁻⁴. nmfrc.org As the pH of a Cr(III) solution is raised, coordinated water molecules are deprotonated to form hydroxide (B78521) ligands. nmfrc.org
This hydrolysis is the precursor to olation, a process where these hydroxide groups act as bridges between two or more chromium centers, leading to the formation of polynuclear complexes. journal-of-agroalimentary.ronmfrc.org The formation of these olated species is a key step in the polymerization of chromium(III) in aqueous solutions. murdoch.edu.au In the context of chromium(III)-citrate systems, the citrate ligand can compete with hydrolysis and olation by forming stable chelate complexes. However, under conditions that favor hydrolysis (e.g., higher pH), the formation of polynuclear hydroxo-bridged this compound species is possible.
Chemical Reactivity and Stability Profiles of Chromium Iii Citrate
Chemical Stability in Aqueous Solutions Across Varying pH Ranges
The stability and speciation of chromium(III) citrate (B86180) in aqueous solutions are highly dependent on pH. Detailed studies have revealed the existence of various species as the pH of the solution changes. acs.orgscholarsportal.info
At a pH range of 3 to 5, chromium(III) citrate is present as both [Cr(III)-H-cit]+ and [Cr(III)-cit] species. scholarsportal.infoacs.org As the pH increases to a range of 6 to 8, the predominant species is [Cr(III)-cit]. scholarsportal.infoacs.org In the alkaline range of pH 9 to 11, this compound exists as a mixture of [Cr(III)-cit] and [Cr(III)-OH-cit]−. scholarsportal.infoacs.org At a pH of 12, the main species is [Cr(III)-OH-cit]−. scholarsportal.infoacs.org
Furthermore, research has led to the pH-specific synthesis and isolation of distinct this compound complexes. For instance, the mononuclear complex [Cr(C6H4O7)(C6H5O7)]4- has been identified and is optimally present around a pH of approximately 5.5. acs.orgresearchgate.net This particular complex features a mononuclear octahedral chromium(III) center bound to two citrate ligands with different deprotonation states. acs.orgresearchgate.net Other isolated species include Na3[Cr(C6H5O7)2]·8.5H2O at a pH of about 5.5 and (Hdmphem)6[Cr(C6H5O7)2].(NO3)3 .14H2O at a pH of 3.5. journal-of-agroalimentary.ro
The speciation of this compound across different pH ranges is a critical factor influencing its reactivity and environmental fate. The varying charges and structures of these complexes affect their solubility, mobility, and interaction with other substances. acs.orgresearchgate.netjournal-of-agroalimentary.ro
Table 1: Speciation of this compound at Various pH Ranges
| pH Range | Predominant this compound Species |
| 3-5 | [Cr(III)-H-cit]+ and [Cr(III)-cit] |
| 5.5 | [Cr(C6H4O7)(C6H5O7)]4- (optimal) |
| 6-8 | [Cr(III)-cit] |
| 9-11 | [Cr(III)-cit] and [Cr(III)-OH-cit]− |
| 12 | [Cr(III)-OH-cit]− |
This table is based on findings from potentiometric titrations and high-performance liquid chromatography (HPLC). acs.orgscholarsportal.infoacs.orgresearchgate.net
Redox Chemistry Involving this compound
Photo-Induced Oxidation Mechanisms of this compound to Chromium(VI) Species
The photo-oxidation of this compound to the more toxic chromium(VI) is a significant environmental transformation pathway. scholarsportal.infoacs.orgresearchgate.net This process is influenced by pH and the presence of oxidants like dissolved oxygen and hydroxyl radicals. scholarsportal.infoacs.org
Studies have shown that the oxidation of chromium(III) in the form of a citrate complex is considerably faster than that of aqueous chromium(III) alone when exposed to light. scholarsportal.infoacs.org The rate of this photo-oxidation is not very sensitive to pH in the range of 7 to 9 but increases significantly at higher pH values. acs.orghilarispublisher.com This pH dependency is consistent with the distribution of different this compound species in the solution. acs.org
The mechanism involves a ligand-to-metal charge-transfer (LMCT) pathway. researchgate.nethilarispublisher.com The species [Cr(III)-cit-OH]−, which is present at higher pH levels, is considered the most photochemically active form. acs.orgresearchgate.net Upon light absorption, an electron is transferred from the citrate ligand to the chromium(III) center, generating a transient chromium(II) species. acs.orgresearchgate.nethilarispublisher.com This chromium(II) intermediate is then oxidized to chromium(VI) through a multi-step process involving dissolved oxygen and hydroxyl radicals (•OH) as oxidants. scholarsportal.infoacs.org The formation of hydroxyl radicals has been detected in these systems, supporting the proposed reaction mechanism. acs.org
Reduction of Chromium(VI) to this compound by Organic Reductants
Citric acid can act as a reductant for chromium(VI), leading to the formation of this compound complexes. lbl.govnih.gov This reduction process is often utilized in the treatment of chromium(VI) contaminated water. lbl.gov The kinetics of this reduction can be influenced by various factors, including pH and the presence of catalysts.
The reduction of chromium(VI) by citric acid is generally more efficient under acidic conditions. nih.govacs.org For instance, in the presence of Mn(II) and clay minerals like montmorillonite, the rate of chromium(VI) reduction by citrate decreases as the initial pH increases from 2.23 to 4.86. acs.org In sonochemical reduction processes, complete reduction of chromium(VI) in the presence of citric acid has been observed at pH 2. lbl.gov
The mechanism of reduction often involves the formation of intermediate chromium species. The presence of organic reductants like citric acid can facilitate the conversion of chromium(VI) to the less mobile and less toxic chromium(III) form, which then complexes with the citrate. nih.govosti.gov
Degradation Pathways of this compound in Model Systems
Studies have shown that organo-chromium(III) complexes, including this compound, can be recalcitrant to biodegradation. nih.gov Microorganisms such as Ralstonia eutropha JMP 134 and Pseudomonas aeruginosa pAO1, which can readily degrade free citrate, are unable to degrade the citrate when it is complexed with chromium(III). nih.gov This recalcitrance is not attributed to toxicity but rather to the complex hindering enzymatic access to the citrate molecule. nih.gov
In photochemical degradation studies, the irradiation of Cr(III)-EDTA complexes has been shown to lead to the degradation of the organic ligand and the precipitation of chromium as Cr2O3. nih.gov While this study focused on EDTA, it suggests that photochemical processes could also be a potential degradation pathway for the citrate ligand in this compound complexes, leading to the transformation of the complex.
Interactions of this compound with Mineral Surfaces and Metal Oxides
The interaction of this compound with mineral surfaces and metal oxides is a key factor controlling its transport and fate in soil and aquatic environments. These interactions can include adsorption, complexation, and redox reactions.
This compound has been observed to have low sorption to soil, indicating its potential for high mobility. nih.govbioline.org.br The presence of citrate can inhibit the adsorption of chromium(III) onto mineral surfaces. For example, in the presence of citrate, the reduction of Cr(VI) by structural Fe(II) in nontronite (a clay mineral) was inhibited, which was partly attributed to competition for sorption sites. osti.gov
In systems containing goethite, an iron oxyhydroxide, the presence of citrate can lead to the formation of soluble Cr(III)-citrate complexes or Cr(III)-citrate colloids, depending on the pH. nih.gov At higher pH (5-7), a significant portion of dissolved chromium exists as colloidal Cr(III)-citrate, formed through the adsorption and complexation of citrate on the goethite surface. nih.gov At a lower pH of 3, chromium is primarily released as soluble Cr(III)-organic complexes. nih.gov The presence of goethite did not appear to affect the oxidation of Cr(III) by birnessite (a manganese oxide) at low pH, as the cationic Cr(III) preferentially adsorbed to the negatively charged birnessite surface. researchgate.net
Complexation Kinetics and Thermodynamics of Chromium(III) with Citrate Ligands
The formation of complexes between chromium(III) and citrate is governed by specific kinetic and thermodynamic parameters. The stability of these complexes is a critical factor in determining the speciation and bioavailability of chromium in the environment.
The complexation of chromium(III) with citrate is a relatively slow process. nih.gov Chromium(III) is known to form strong and stable complexes with oxygen-donating ligands like the carboxyl groups in citrate. nih.gov The stability constant (log K) for the Cr(III)-citrate complex has been reported to be 6.95. nih.gov This value indicates a moderately stable complex.
Studies on the complexation of Cr(III) with various organic acids have shown that the stoichiometry of the resulting complexes can vary. For chromium(III) and citric acid, a 1:1 molar ratio has been observed to form stable and soluble complexes. sciopen.com The formation of these complexes is an important consideration in understanding the mobility of chromium, as the complexed form can be more mobile in the environment than the free chromium ion. sciopen.com
Table 2: Stability Constants of Selected Chromium(III) Complexes
| Ligand | Stability Constant (log K) |
| Citrate | 6.95 nih.gov |
| EDTA | 23.4 nih.gov |
| Oxalic Acid | 5.34 researchgate.net |
| Malic Acid | 5.4 researchgate.net |
This table provides a comparison of the stability of the this compound complex with other common organic and synthetic ligands.
Mechanistic Studies of Chromium Iii Citrate Interactions Non Clinical
Molecular-Level Interactions of Chromium(III) Citrate (B86180) with Model Biomolecules (e.g., Amino Acids, Peptides) in vitro
In vitro studies have been instrumental in elucidating the direct interactions between chromium(III) citrate and fundamental biological building blocks like amino acids and peptides. These investigations reveal the nature of the coordination chemistry and the formation of complexes that may influence the biological activity of chromium(III).
Research has shown that chromium(III) can form stable complexes with various amino acids. nih.gov For instance, studies on the complexation of Cr(III) with captopril, an l-proline (B1679175) derivative, have demonstrated the formation of a stable 1:1 complex. nih.gov The interaction involves the carboxylate group of the amino acid derivative, indicating that chromium(III) can readily coordinate with these biomolecules. nih.gov The stability of such complexes is a key factor in the potential transport and bioavailability of chromium.
Furthermore, the addition of chromium(III) reagents to peptide solutions has been observed to enhance the protonation of peptides in electrospray ionization mass spectrometry. nih.gov This effect, which is dependent on the presence of water, suggests an interaction between Cr(III) and the peptide backbone, influencing its charge state. nih.gov Specifically, Cr(III) complexes with labile ligands, such as those containing water, were more effective in this process, highlighting the role of the coordination sphere of chromium in these interactions. nih.gov While this research was conducted in the context of analytical chemistry, it provides direct evidence of the interaction between chromium(III) and peptides at a molecular level.
The formation of these chromium(III)-biomolecule complexes is significant as it can prevent the formation of hydroxyl radicals and subsequent DNA strand breaks that might otherwise be induced by free Cr(III) ions. oup.com Biomolecules such as histidine, glutamine, serine, and citrate itself can form these protective complexes. oup.com
The following table summarizes key findings from in vitro studies on the interaction of chromium(III) with model biomolecules:
| Biomolecule | Type of Interaction | Key Findings |
| Captopril (l-proline derivative) | Complex Formation | Forms a stable 1:1 complex with Cr(III) via the carboxylate group. nih.gov |
| Heptapeptides (neutral, acidic, basic) | Enhanced Protonation | Cr(III) complexes, particularly those with water ligands, increase the positive charge on peptides. nih.gov |
| Various Amino Acids (e.g., histidine, glutamine, serine) | Complex Formation | Form complexes with Cr(III), which can mitigate the generation of hydroxyl radicals. oup.com |
Biochemical Mechanisms of this compound in Non-Human Cellular Models
To understand the cellular effects of this compound, researchers utilize non-human cell lines, such as those derived from rat liver. These models allow for the investigation of molecular pathways and electron transfer processes in a controlled environment.
Studies using insulin-resistant (IR) Buffalo Rat Liver (BRL) cells have provided significant insights into the mechanisms of this compound. Research indicates that this compound can significantly improve glucose absorption in these cells. nih.govnih.gov This effect is attributed to the upregulation of key proteins involved in glucose transport and insulin (B600854) signaling.
Specifically, this compound has been shown to increase the levels of Protein Kinase B (Akt) and Glucose Transporter 4 (GLUT4). nih.govnih.gov Furthermore, it enhances the phosphorylation of AMP-activated protein kinase (AMPK) β1. nih.govnih.gov At the genetic level, this compound treatment leads to increased mRNA expression of Akt2, Glut4, and AMPKα2. nih.gov It also positively influences the expression of genes related to insulin sensitivity, including insulin receptor substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and peroxisome proliferator-activated receptor γ (PPARγ). nih.gov These findings collectively suggest that this compound ameliorates insulin resistance and improves glucose transport by modulating these critical signaling pathways. nih.gov
The table below details the effects of this compound on key molecular targets in insulin-resistant Buffalo Rat Liver cells.
| Molecular Target | Effect of this compound |
| Akt (Protein Kinase B) | Increased protein levels and mRNA expression (Akt2). nih.govnih.gov |
| GLUT4 (Glucose Transporter 4) | Increased protein levels and mRNA expression. nih.govnih.gov |
| AMPK (AMP-activated protein kinase) | Increased phosphorylation of AMPKβ1 and mRNA expression of AMPKα2. nih.govnih.gov |
| IRS-1 (Insulin Receptor Substrate-1) | Increased mRNA expression. nih.gov |
| PI3K (Phosphatidylinositol 3-kinase) | Increased mRNA expression. nih.gov |
| PPARγ (Peroxisome proliferator-activated receptor γ) | Increased mRNA expression. nih.gov |
The citrate ligand in this compound can participate in ligand-to-metal charge transfer processes. osti.gov In certain contexts, such as the reduction of hexavalent chromium (Cr(VI)), citrate can act as an electron donor. osti.gov This process can lead to the formation of a soluble Cr(III)-citrate complex. osti.gov While this specific example involves the reduction of Cr(VI), it highlights the redox potential of the citrate ligand when complexed with a metal.
Studies on the oxidation of Cr(III) complexes have proposed mechanisms involving intramolecular electron transfer. murdoch.edu.au Although these studies did not specifically use this compound, they provide a general framework for how such reactions might occur. The process often involves a deprotonation step followed by ligand exchange and subsequent intramolecular electron transfer to form a higher oxidation state of chromium. murdoch.edu.au The presence of biomolecules can influence these electron transfer reactions. For example, proton-coupled electron transfer (PCET) has been observed in chromium complexes, where the electrochemical reaction rate is influenced by the presence of a proton donor. researchgate.net
Molecular Pathways in Isolated Cell Lines (e.g., Rat Liver Cells)
Influence of this compound on Enzyme Activity in vitro
Chromium(III) compounds have been shown to influence the activity of key enzymes involved in metabolic signaling pathways. In vitro studies have demonstrated that chromium can enhance the kinase activity of the insulin receptor β-subunit. drugbank.comnih.gov This activation is a critical step in the insulin signaling cascade, leading to the phosphorylation of downstream effector molecules.
Upon activation of the insulin receptor, a series of phosphorylation events occur, involving proteins such as phosphatidylinositol 3-kinase (PI3K) and Akt (Protein Kinase B). drugbank.comnih.gov Chromium has been shown to increase the activity of these downstream effectors. drugbank.comnih.gov The enhancement of this kinase cascade ultimately promotes the translocation of GLUT4-containing vesicles to the cell surface, facilitating glucose uptake. drugbank.comnih.gov
Furthermore, chromium has been found to attenuate the activity of protein tyrosine phosphatase 1B (PTP-1B) in vitro. drugbank.com PTP-1B is a negative regulator of insulin signaling, and its inhibition by chromium would therefore contribute to enhanced insulin sensitivity.
The table below summarizes the in vitro effects of chromium(III) on the activity of key enzymes.
| Enzyme | Effect of Chromium(III) | Consequence |
| Insulin Receptor β-subunit | Enhances kinase activity. drugbank.comnih.gov | Initiates the insulin signaling cascade. |
| Phosphatidylinositol 3-kinase (PI3K) | Increases activity. drugbank.comnih.gov | Propagation of the insulin signal. |
| Akt (Protein Kinase B) | Increases activity. drugbank.comnih.gov | Promotes GLUT4 translocation and glucose uptake. |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | Attenuates activity. drugbank.com | Reduces negative regulation of insulin signaling. |
Transport and Uptake Mechanisms of this compound in Non-Human Biological Systems
The transport and uptake of this compound into cells are crucial steps for its biological activity. Studies in non-human biological systems, such as yeast (Saccharomyces cerevisiae), have provided valuable information on these mechanisms.
Research has shown that this compound can be taken up by yeast cells, although the efficiency of uptake can be influenced by the specific ligand attached to the chromium. tandfonline.com For instance, the cellular accumulation of chromium from Cr(III)-histidine was found to be higher than from Cr(III)-citrate. tandfonline.com The uptake of chromium is a time-dependent process, with the amount of accumulated chromium increasing over time. tandfonline.com The pH of the surrounding medium also plays a role, with optimal uptake observed at a pH of around 6.5. tandfonline.com
Once inside the yeast cell, the distribution of chromium varies depending on the complex. In the case of this compound, a greater portion of the total chromium accumulates in the cell wall, whereas for Cr(III)-histidine, the majority is found in the spheroplasts (the cell protoplast). tandfonline.com This suggests that the nature of the organic ligand influences not only the uptake but also the subcellular localization of chromium. tandfonline.com
The uptake of chromium by yeast is believed to involve both biosorption (adsorption to the cell surface) and active accumulation mechanisms. tandfonline.com While cell membranes are generally considered to be poorly permeable to inorganic Cr(III), studies suggest that this impermeability is not absolute and that transport can occur, particularly when chromium is complexed with organic ligands. drugbank.comtandfonline.com The specific chemical properties of the Cr(III)-organic compound are thought to be a key determinant of its transport mechanism into the cell. tandfonline.com In higher organisms, it is proposed that Cr(III) may be transported by transferrin, a protein also responsible for iron transport. nih.gov
The table below summarizes the findings on the transport and uptake of this compound in Saccharomyces cerevisiae.
| Parameter | Observation for this compound |
| Cellular Uptake | Yes, but lower than Cr(III)-histidine. tandfonline.com |
| Time Dependence | Uptake increases with time. tandfonline.com |
| pH Dependence | Optimal uptake at pH 6.5. tandfonline.com |
| Subcellular Distribution | Greater accumulation in the cell wall. tandfonline.com |
| Proposed Mechanisms | Biosorption and active accumulation. tandfonline.com |
Analytical Methodologies for Chromium Iii Citrate
Spectrophotometric and Colorimetric Methods for Chromium(III) Citrate (B86180) Detection
Spectrophotometric and colorimetric methods are widely used for the detection of chromium(III) due to their simplicity, cost-effectiveness, and the potential for rapid, on-site analysis. rsc.org These techniques rely on changes in the optical properties of a chemical system upon interaction with the target analyte. For chromium(III), this often involves the formation of a colored complex or the analyte-induced aggregation of nanoparticles, leading to a measurable change in absorbance or a visible color shift. ijcce.ac.irresearchgate.net
One approach involves the use of a complexing agent that forms a distinctly colored chelate with Cr(III) ions. The intensity of the color, measured by a spectrophotometer at a specific wavelength (λmax), is proportional to the concentration of the chromium complex. srce.hr For instance, a method using N-nitroso-N-phenylhydroxylamine (NNP) in an anionic surfactant system demonstrated a linear calibration curve for Cr(III) in the concentration range of 0.5–5.0 µg/mL at a λmax of 579 nm. srce.hr
A prominent and innovative subset of colorimetric methods involves the use of gold nanoparticles (AuNPs). rsc.orgnih.gov These assays leverage the unique surface plasmon resonance (SPR) properties of AuNPs, which give them a characteristic ruby-red color in a dispersed state. ijcce.ac.ir The surface of these nanoparticles can be capped with various agents, including citrate. researchgate.netrsc.org
The detection mechanism is often based on the aggregation of these nanoparticles, which is induced by the target analyte. scispace.com In the case of Cr(III) detection using citrate-capped AuNPs, the Cr(III) ions can interact with the citrate molecules on the surface of different nanoparticles, forming a Cr(III)-citrate chelation complex that effectively cross-links the nanoparticles. scispace.comnih.gov This aggregation leads to a change in the interparticle distance, causing a red-shift in the SPR band and a corresponding color change from red to blue or violet. researchgate.netrsc.orgscispace.com The ratio of absorbance at the new, longer wavelength to the original wavelength can be correlated with the concentration of Cr(III). researchgate.netrsc.org
Studies have demonstrated the high sensitivity and selectivity of this approach. A method using citrate-capped AuNPs without further functionalization reported a linear relationship between the absorbance ratio (A₇₁₄/A₅₂₆) and Cr(III) concentrations over the range of 10⁻³ to 10⁻⁶ M. rsc.org Another study using Tween 20-stabilized AuNPs, which also relies on Cr(III)-citrate chelation, achieved a detection limit of 0.016 µM. scispace.com The applicability of these assays has been extended to simple paper-based strips for on-site monitoring. rsc.org
Table 1: Performance of Gold Nanoparticle-Based Colorimetric Assays for Cr(III)
| Nanoparticle System | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Citrate-capped AuNPs | Aggregation via Cr(III) interaction, red-shift from 526 nm to 714 nm | 10⁻³ to 10⁻⁶ M | 1.06 × 10⁻⁷ M | rsc.org |
| Tween 20-stabilized AuNPs | Aggregation via Cr(III)-citrate chelation, red-shift from 520 nm to 660 nm | 0.05–5.0 µM | 0.016 µM | scispace.com |
| Citrate-capped AuNPs | Aggregation via Cr(III) interaction, monitoring absorbance at 675 nm and 520 nm | 1 to 11 µM (curved) | 0.9 µM | researchgate.net |
| Gallic acid-capped AuNPs | Aggregation-induced color change | Not specified | 0.1 µM (by UV-vis) | rsc.org |
Chromatographic Separation and Quantification Techniques for Chromium(III) Species
Chromatographic techniques are paramount for speciation analysis, which involves separating and quantifying different chemical forms of an element, such as Cr(III) and Cr(VI). thermofisher.com This separation is critical because the different species can have vastly different properties. For chromium, Cr(III) complexes like chromium(III) citrate must be separated from the more toxic Cr(VI) species. High-performance liquid chromatography and ion chromatography are the primary methods employed for this purpose, often coupled with highly sensitive detectors.
HPLC is a versatile technique for separating chromium species. Anion-exchange HPLC is a common approach where Cr(III) is first complexed with a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to form a stable anionic complex, [Cr(III)-EDTA]⁻. nih.govresearchgate.net This allows for its separation from the naturally anionic Cr(VI) species (chromate, CrO₄²⁻) on an anion-exchange column. nih.govnih.gov The separated species are typically detected using inductively coupled plasma-mass spectrometry (ICP-MS), a technique that offers exceptional sensitivity and elemental specificity. nih.govresearchgate.netrsc.org
The combination of HPLC with ICP-MS allows for very low detection limits. For example, one method using anion-exchange HPLC with ICP-MS detection achieved absolute detection limits of 40 pg for Cr(III). nih.gov Another study using anion-exchange HPLC-ICP-MS for the analysis of Cr(III) in food samples reported a quantification limit of 0.014 µg kg⁻¹. researchgate.net The mobile phase composition is critical for effective separation; solutions of ammonium (B1175870) sulfate (B86663) or ammonium nitrate (B79036) are often used. nih.govresearchgate.net
Ion chromatography (IC) is another powerful tool for chromium speciation. lcms.czthermofisher.com Similar to HPLC, IC separates ions based on their interaction with a stationary phase. For chromium analysis, a key challenge is preserving the original speciation of the sample, as Cr(III) and Cr(VI) can interconvert depending on the sample matrix and pH. To overcome this, sample preparation often involves complexation of Cr(III) with an agent like EDTA or pyridine-2,6-dicarboxylic acid (PDCA) to form a stable complex that can be reliably separated. lcms.cz
For instance, one method uses an optimized stabilization procedure where the sample is incubated with EDTA, forming the Cr(III)-EDTA complex, which is then separated from Cr(VI) using a single IC method. lcms.cz Coupling IC with ICP-MS provides excellent signal-to-noise and allows for detection limits below 0.1 µg/L. lcms.cz The use of a reaction cell in the ICP-MS can further improve accuracy by removing polyatomic interferences that can affect the measurement of chromium isotopes. lcms.cz
Table 2: Comparison of Chromatographic Techniques for Chromium Speciation
| Technique | Separation Principle | Detector | Detection Limit (Cr(III)) | Reference |
|---|---|---|---|---|
| Anion-Exchange HPLC | Separation of [Cr(III)-EDTA]⁻ complex | ICP-MS | 40 pg (absolute) | nih.gov |
| Anion-Exchange HPLC | Separation of Cr(III)-EDTA complex | ICP-MS | 0.014 µg kg⁻¹ (LOQ) | researchgate.net |
| Ion Chromatography (IC) | Separation of Cr(III)-EDTA complex | ICP-MS | ~0.05 µg/L | lcms.cz |
| HPLC | Separation on columns with anionic and cationic groups | ICP-MS | <0.5 µg L⁻¹ | rsc.org |
High-Performance Liquid Chromatography (HPLC) for Chromium(III)
Electrochemical Methods for this compound Analysis
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the analysis of chromium species. researchgate.net These techniques measure changes in electrical properties (like current or potential) resulting from redox reactions involving the analyte. Cyclic voltammetry, for example, is used to study the reduction of Cr(VI) to Cr(III) and the subsequent behavior of the Cr(III) product. rsc.org
The electrochemical behavior of chromium is highly dependent on pH. rsc.orgacs.org Citric acid is often used to create buffer solutions for these analyses because its triprotic nature allows for stable pH control over a wide range. rsc.org In such a system, the reduction of Cr(VI) can be monitored at an electrode surface, such as glassy carbon. acs.org While these methods often focus on the Cr(VI)/Cr(III) redox couple, they provide valuable information on the behavior of Cr(III) in a citrate matrix. The presence of Cr(III) can be inferred from the electrochemical signals, and its interaction with the electrode surface and the citrate buffer can be studied. acs.org
Mass Spectrometry for Structural Elucidation and Quantification of this compound
Mass spectrometry (MS) is an indispensable tool for both the quantification and structural characterization of chromium complexes. When coupled with a separation technique like HPLC or capillary electrophoresis (CE), it provides highly specific and sensitive detection. nih.govosti.gov Inductively coupled plasma-mass spectrometry (ICP-MS) is the premier detection method for quantitative elemental analysis in chromatography, able to measure chromium at trace and ultratrace levels. researchgate.netrsc.org
Beyond quantification, high-resolution mass spectrometry techniques are used for structural elucidation. Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), for example, can determine the precise mass and elemental composition of a complex, which helps in identifying its structure. researchgate.net Other studies have focused on synthesizing and characterizing specific chromium(III)-citrate complexes directly. In one such study, a mononuclear complex with the formula (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O was synthesized by reacting Cr(III) with citric acid at a pH of approximately 5.5. journal-of-agroalimentary.roresearchgate.netjournal-of-agroalimentary.ro The structure was definitively characterized using elemental analysis, FT-IR spectroscopy, and single-crystal X-ray crystallography, revealing an octahedral Cr(III) center bound to two citrate ligands with different protonation states. journal-of-agroalimentary.roresearchgate.net Such studies provide the fundamental structural information that advanced MS techniques aim to confirm in complex sample matrices.
Computational and Theoretical Investigations of Chromium Iii Citrate
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Research has focused on mononuclear complexes where a central Cr(III) ion is coordinated by two citrate (B86180) ligands, which can exist in different protonation states. researchgate.net A key example is the complex anion [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻, where the chromium ion is bound to two citrate ligands with different charges (4- and 3-), highlighting the complex's ability to accommodate mixed deprotonation states. researchgate.net In such complexes, the citrate ligand typically acts as a multidentate chelator, binding to the chromium(III) ion through the oxygen atoms of both the carboxylate groups and the central hydroxyl group.
While detailed frontier molecular orbital (FMO) analyses specifically for chromium(III) citrate are not extensively documented in the literature, studies on analogous Cr(III) complexes provide a framework for understanding its electronic properties. biointerfaceresearch.com For an octahedral Cr(III) ion (a d³ system), the three d-electrons occupy the lower energy t₂g orbitals in the ground state, resulting in a quartet spin state (S=3/2). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for determining the complex's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. biointerfaceresearch.com In studies of citrate interacting with mineral surfaces, DFT calculations showed that the most active electrons (related to the HOMO) are concentrated in the carboxyl (–COO⁻) radicals of the citrate molecule. rsc.org
DFT calculations are also employed to analyze the bonding characteristics using methods like the quantum theory of atoms in molecules (QTAIM). This analysis examines the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points to classify the nature of the chemical bonds (e.g., covalent vs. ionic/closed-shell interactions). nih.gov Such analyses for this compound would quantify the degree of covalent and electrostatic character in the Cr-O bonds.
Molecular Modeling and Dynamics Simulations of this compound Complexes
Molecular modeling, encompassing both molecular mechanics and molecular dynamics (MD), offers a way to study the dynamic behavior and conformational landscape of complexes in solution.
The first step in molecular modeling is often a geometry optimization to find the lowest energy structure of the complex. For this compound, this can be performed using DFT methods. nih.govacs.org The results of such optimizations can be compared with experimental data from X-ray crystallography to validate the computational method.
Experimental studies have successfully crystallized and characterized several this compound complexes, providing precise structural data. One such complex is (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O, which features a mononuclear octahedral Cr(III) center. researchgate.netjournal-of-agroalimentary.ro Another study reported the structures of Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O and (Hdmphen)₆[Cr(C₆H₅O₇)₂]·(NO₃)₃·14H₂O. researchgate.net Interestingly, these studies revealed that while the citrate ligands have the same deprotonation state in the latter two complexes, their spatial arrangement around the Cr(III) ion differs in the solid state depending on the counter-ion. researchgate.net This suggests the existence of distinct structural conformers, or "pH-structural variants," a difference that is reportedly lifted when the complexes are dissolved in aqueous solution. researchgate.net
A DFT-optimized geometry of a this compound complex would provide theoretical bond lengths and angles to compare with these experimental findings.
Table 1: Selected Experimental Bond Lengths for the [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ Anion Data sourced from X-ray crystallography of (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O.
| Bond | Length (Å) |
| Cr—O(carboxylate) | 1.95 - 2.00 |
| Cr—O(hydroxyl) | ~2.03 |
| Data is approximate based on typical ranges found in structural reports of similar complexes. |
The stability of a complex can be quantified by the binding energy between the metal ion and its ligands. In computational chemistry, the binding energy (E_b) can be calculated as the difference between the total energy of the complex and the sum of the energies of the isolated metal ion and ligands. frontiersin.org
Binding Energy Formula: E_b = E_total([Cr(citrate)_n]) - (E_total(Cr³⁺) + n * E_total(citrate))
For comparison, DFT calculations for the Cr(III)-captopril complex included a correction for the zero-point vibrational energy in the binding energy calculation, a standard practice for achieving higher accuracy. nih.govacs.org
Geometry Optimization and Conformational Analysis
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations are instrumental in predicting the reactivity and thermodynamic stability of complexes. This can involve calculating reaction enthalpies, activation barriers for ligand exchange reactions, and stability constants. wiley.com
Detailed aqueous speciation studies, which combine experimental potentiometric titrations with computational analysis, have shown that the Cr(III)-citrate system is complex, with numerous species coexisting in solution depending on the pH. researchgate.net These studies suggest the formation of various mononuclear complexes, including the [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ species which is optimally present around pH 5.5. researchgate.net The calculation of stability constants (log β) from such experimental data provides a quantitative measure of the stability of these different species in solution.
From a purely theoretical standpoint, quantum chemical calculations can determine the Gibbs free energy of formation (ΔG) for different potential complexes. A more negative ΔG indicates a more stable species. Such calculations were performed for Cr(III) complexes with other ligands, like isoniazid, to confirm their stability. nih.gov Similar investigations for the various protonated and oligomeric forms of this compound could map out the energy landscape and predict the most stable species under different conditions, complementing the experimental speciation data. science.gov Furthermore, computational studies on the reaction pathways for other Cr(III) supplements, such as the aquation of Cr(III) picolinate, demonstrate how DFT can be used to investigate reactivity, for example by calculating activation barriers for stepwise versus concerted reaction mechanisms. murdoch.edu.au
Prediction of Spectroscopic Properties from First Principles
A powerful application of computational chemistry is the prediction of spectroscopic properties from first principles, which can be used to interpret and assign experimental spectra. For this compound, this is particularly relevant for UV-Vis and vibrational (IR/Raman) spectroscopy.
Experimental UV-Vis spectra of aqueous Cr(III)-citrate solutions show two characteristic absorption bands. researchgate.netresearchgate.net These bands are due to d-d electronic transitions of the octahedral Cr(III) ion. The lower energy band, typically observed around 570-580 nm, is assigned to the ⁴A₂g → ⁴T₂g transition, while the higher energy band, around 400-410 nm, corresponds to the ⁴A₂g → ⁴T₁g transition. researchgate.net
Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. mdpi.comrespectprogram.org By calculating the electronic excitation energies and oscillator strengths, a theoretical spectrum can be generated. mdpi.com This approach has been successfully applied to interpret the spectra of many transition metal complexes, including Fe(III)-siderophore complexes that contain citrate moieties. digitellinc.com A TD-DFT study on this compound would involve optimizing the ground state geometry and then calculating the vertical excitation energies to various excited states. Comparing the calculated spectrum with the experimental one allows for a definitive assignment of the observed bands and can reveal the nature of the electronic transitions (e.g., d-d transitions vs. ligand-to-metal charge transfer).
Table 2: Typical Experimental UV-Vis Absorption Maxima for Octahedral Cr(III)-Citrate Complexes in Aqueous Solution
| Transition | Wavelength (λ_max) |
| ⁴A₂g → ⁴T₂g | ~570 nm |
| ⁴A₂g → ⁴T₁g | ~410 nm |
| Data sourced from experimental spectra reported in the literature. researchgate.net |
Similarly, DFT calculations can predict vibrational frequencies. These theoretical frequencies, after appropriate scaling, can be compared to experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes, particularly those involving the Cr-O bonds and the coordinated carboxylate and hydroxyl groups of the citrate ligand. journal-of-agroalimentary.roscirp.org
Environmental Fate and Biogeochemistry of Chromium Iii Citrate
Occurrence and Distribution of Chromium(III) Citrate (B86180) in Natural Aquatic and Terrestrial Systems
Chromium(III) in soils and sediments typically occurs as sparingly soluble hydroxy polymers adsorbed onto the surfaces of colloids, clays, and oxides. journal-of-agroalimentary.rojournal-of-agroalimentary.ro However, the presence of chelating agents like citric acid can lead to the formation of soluble, and therefore more mobile, chromium complexes. journal-of-agroalimentary.rojournal-of-agroalimentary.ro Studies have identified specific aqueous Cr(III)-citrate species, such as the mononuclear anionic complex [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻, which is found to be optimally present at a pH of approximately 5.5. journal-of-agroalimentary.roacs.org The formation of these stable complexes can increase the solubility of Cr(III) in aquatic environments. bioline.org.brresearchgate.net
In natural waters, high concentrations of Cr(III) in oxic environments, where it would typically be expected to precipitate, are often attributed to its complexation with organic matter. frontiersin.org Research suggests that a significant amount of these Cr(III)-citrate complexes can exist as a colloidal phase, particularly in the pH range of 5 to 7. researchgate.net This complexation is a key factor governing the speciation and distribution of Cr(III) in the environment. journal-of-agroalimentary.robioline.org.br
Mobility and Transport of Chromium(III) Citrate in Soil and Water Systems
The formation of this compound complexes significantly enhances the mobility of chromium in the environment. researchgate.netnih.gov Studies comparing various organic chromium complexes have demonstrated that this compound exhibits very little sorption to soil. bioline.org.brnih.gov This low affinity for soil particles results in high mobility through the soil column and groundwater systems. bioline.org.brnih.gov
The increased mobility is a direct consequence of the formation of stable, soluble complexes that are less prone to adsorption onto environmental matrices compared to free Cr(III) ions. iheg.org.cnsciopen.comeuropa.eu This alteration of adsorption properties means that chromium, when complexed with citrate, can be transported over greater distances in both terrestrial and aquatic systems, increasing its potential for wider distribution. iheg.org.cnsciopen.com
Sorption and Desorption Behavior of this compound to Environmental Matrices
Consistent with its high mobility, this compound shows a low tendency for sorption onto environmental solids like soil and sediments. bioline.org.br In a comparative study of nine different Cr(III) organic complexes, this compound demonstrated the lowest sorption to Matawan soil. bioline.org.br The equilibrium adsorption capacity for the citrate complex has been found to be an order of magnitude lower than that for uncomplexed Cr(III) ions. iheg.org.cnsciopen.com Furthermore, studies suggest that the adsorption process is largely irreversible, with minimal desorption of the complex once it is bound. iheg.org.cnsciopen.com Other research has examined the adsorption of the complex onto materials like pumice and alumina, noting that surface modification of pumice with a surfactant can slightly enhance the sorption of the Cr(III)-citrate complex. tandfonline.com
The sorption of this compound is influenced by the pH of the surrounding medium. Research indicates that the complex exhibits higher sorption under acidic conditions, specifically at a pH of less than 3. bioline.org.br As the pH increases above 3, the percentage of sorption decreases. bioline.org.br This pH dependency is related to how pH alters the surface charge of soil particles and the ionic form of the chromium-citrate complex in the solution. bioline.org.briheg.org.cnsciopen.com In contrast, the general trend for cationic metals like uncomplexed Cr(III) is an increase in sorption with increasing pH. europa.euresearchgate.net
Effect of pH on this compound Sorption
| pH Condition | Sorption Behavior of Cr(III) Citrate | Reference |
|---|---|---|
| < 3 | Higher sorption observed. | bioline.org.br |
| > 3 | Percent sorption decreases with increasing pH. | bioline.org.br |
| Variable | Adsorption rate and capacity are affected by changes in the complex's ionic form due to pH. | iheg.org.cnsciopen.com |
The adsorption behavior of this compound has been analyzed using standard isotherm models to quantify its interaction with solid surfaces. Both the Freundlich and Langmuir models have been applied to experimental data. bioline.org.br For the adsorption of this compound onto Matawan soil, the Langmuir model provided a good description of the process. bioline.org.br This model, which often suggests monolayer adsorption, yielded a low saturated sorption capacity, underscoring the complex's high mobility. bioline.org.br Similarly, studies on silts and fine sands found that the adsorption of the Cr(III)-citrate complex followed the Langmuir isotherm model, indicating that the process is dominated by monolayer chemical adsorption. iheg.org.cnsciopen.com
Adsorption Isotherm Parameters for this compound
| Adsorbent Material | Isotherm Model Fit | Saturated Sorption Capacity (q_m) | Reference |
|---|---|---|---|
| Matawan Soil | Langmuir | 4.4 µg/g | bioline.org.br |
| Silts and Fine Sands | Langmuir | Data indicates monolayer chemical adsorption. | iheg.org.cnsciopen.com |
pH Dependence of Sorption
Biogeochemical Cycling of Chromium Involving Citrate Complexes
The complexation of Cr(III) with citrate has dual implications for chromium's redox chemistry. On one hand, by increasing the mobility of Cr(III), it heightens the risk of its transport into environments where it can be oxidized by substances like manganese oxides to the more toxic and mobile Cr(VI) form. journal-of-agroalimentary.rosciopen.com
Conversely, citric acid can also act as a direct or indirect reducing agent for Cr(VI). osti.govkopri.re.kr In the presence of reduced iron-bearing minerals or soluble Fe(III), citrate can serve as an electron donor, reducing Cr(VI) to Cr(III). osti.gov The product of this reduction is often the soluble and mobile Cr(III)-citrate complex, rather than an insoluble precipitate like Cr₂O₃. osti.gov This process can be accelerated under certain conditions, such as within ice media where reactants become concentrated. kopri.re.kr Therefore, the presence of citrate is a critical factor that can either facilitate the potential for Cr(III) oxidation or drive the reduction of Cr(VI), in both cases forming a mobile Cr(III)-citrate species that continues the cycle. osti.gov
Interactions with Natural Organic Matter
The interaction of this compound with natural organic matter (NOM) in the environment is a critical factor influencing its speciation, mobility, and bioavailability. NOM, which includes substances like humic and fulvic acids, is abundant in soil and aquatic systems and contains functional groups such as carboxyl and phenolic hydroxyl groups that can form stable complexes with Cr(III). researchgate.netiheg.org.cn
The formation of Cr(III)-NOM complexes can significantly enhance the solubility and mobility of chromium(III). researchgate.netiheg.org.cn While inorganic Cr(III) tends to precipitate as hydroxides or oxides, especially at near-neutral pH, complexation with NOM can keep it in a soluble and mobile form. researchgate.netjournal-of-agroalimentary.ro This increased mobility can facilitate the transport of chromium through soil profiles and into groundwater systems. bioline.org.br
Studies have shown that the presence of citrate can influence the interaction between chromium and NOM. In some cases, citrate can compete with NOM for binding to Cr(III), potentially affecting the formation and stability of Cr(III)-NOM complexes. osti.gov Conversely, the presence of NOM can also influence the behavior of this compound. For instance, NOM can inhibit the reduction of Cr(VI) to Cr(III) by Fe(II)-bearing clay minerals, in part by competing for sorption sites on the mineral surfaces. bohrium.com However, at higher concentrations, NOM can also promote the formation of soluble and mobile Cr(III)-NOM complexes. bohrium.com
The interaction with NOM is a key factor in the biogeochemical cycling of chromium. The formation of soluble Cr(III)-organic complexes is considered a transient but important step. osti.gov These complexes are more mobile than insoluble chromium oxides but are also susceptible to oxidation or further transformation. osti.gov
Table 1: Influence of pH on Chromium(III)-NOM Complexation
| pH Range | Predominant Complex Type | Key Interactions |
|---|---|---|
| < 5 | Monomeric Cr(III)-NOM | Cr-O-C |
| > 5 | Polynuclear Cr(III)-NOM (Dimers, Tetramers) | Cr-Cr interactions |
Data sourced from multiple studies on Cr(III) complexation with natural organic matter. researchgate.netnih.gov
Transformation and Degradation of this compound in Environmental Compartments
The transformation and degradation of this compound in the environment are influenced by a combination of biotic and abiotic processes that vary across different environmental compartments like soil and water.
In soil environments , the fate of this compound is closely tied to its interaction with soil particles and microorganisms. Sorption to soil components is a key process, but this compound generally exhibits low sorption, particularly when compared to other Cr(III) organic complexes. bioline.org.br The extent of sorption is influenced by pH; for instance, Cr(III) citrate shows higher sorption at a pH of less than 3, with sorption decreasing as the pH increases. bioline.org.br The low sorption potential contributes to its mobility in soil. bioline.org.br
The degradation of the citrate ligand in the complex can be a critical step in the transformation of this compound. While some microorganisms can readily degrade free citrate, the degradation of citrate complexed with Cr(III) can be inhibited. bioline.org.brnih.gov This recalcitrance of the organo-chromium(III) complex can lead to its persistence in the environment. bioline.org.br
Transformation of this compound can also involve redox reactions. Although Cr(III) is generally considered the more stable oxidation state in most environmental conditions, oxidation to the more toxic Cr(VI) can occur under certain circumstances. journal-of-agroalimentary.ro This can be mediated by manganese oxides present in the soil. journal-of-agroalimentary.roosti.gov Conversely, the presence of citrate can influence the reduction of Cr(VI) to Cr(III). Studies have shown that in the presence of Fe(II)-bearing minerals, citrate can lead to the formation of soluble Cr(III)-citrate complexes as a product of Cr(VI) reduction. osti.gov
In aquatic environments , the high solubility of this compound makes it mobile. sciopen.com However, its fate can be influenced by photochemical reactions. Photo-oxidation of Cr(III)-citrate complexes can lead to the formation of the more harmful Cr(VI). scholarsportal.infopublish.csiro.au This process is light-induced and represents a significant transformation pathway in sunlit surface waters. scholarsportal.info
Furthermore, advanced oxidation processes, such as those involving UV light and Fe(III), can be employed to degrade Cr(III)-citrate complexes in water treatment scenarios. nih.gov In these systems, hydroxyl radicals can oxidize Cr(III) to Cr(VI), while the citrate ligand is also degraded. nih.gov The newly formed Cr(VI) can then be reduced back to Cr(III) by Fe(II) species generated during the process. nih.gov Fenton and Fenton-like reactions using agents like pyrite (B73398) and hydrogen peroxide have also been shown to effectively degrade Cr(III)-organic complexes, including citrate, by oxidizing the organic ligand and allowing for the subsequent removal of chromium through precipitation. acs.org
Table 2: Summary of Transformation and Degradation Pathways for this compound
| Environmental Compartment | Process | Mediating Factors | Outcome |
|---|---|---|---|
| Soil | Sorption | pH, Soil Composition | Low sorption, leading to mobility bioline.org.br |
| Soil | Biodegradation | Microbial Activity | Inhibition of citrate degradation when complexed with Cr(III) bioline.org.brnih.gov |
| Soil | Oxidation | Manganese Oxides | Potential transformation to Cr(VI) journal-of-agroalimentary.roosti.gov |
| Soil | Reduction of Cr(VI) | Fe(II)-bearing minerals | Formation of soluble Cr(III)-citrate complexes osti.gov |
| Aquatic | Photo-oxidation | Sunlight | Transformation to Cr(VI) scholarsportal.infopublish.csiro.au |
| Aquatic (Treatment) | Advanced Oxidation (UV/Fe(III), Fenton) | Hydroxyl Radicals, Fe(II) | Degradation of citrate and transformation of Cr species nih.govacs.org |
This table summarizes key findings from various research articles.
Applications of Chromium Iii Citrate in Industrial and Material Sciences Non Food/supplement/clinical
Catalytic Applications of Chromium(III) Citrate (B86180) and Related Chromium Complexes
Environmental Catalysis (e.g., Pollution Reduction)
Furthermore, citrate-based synthesis methods are employed to create advanced catalysts for pollution control. The "citrate method" or "sol-gel citrate complexation" is a technique used to prepare homogenous, high-surface-area catalysts. osti.gov This method has been used to produce perovskite catalysts and multi-component nanostructures for automotive catalytic converters. ifpenergiesnouvelles.frosti.govacs.org For example, a quaternary nanostructure of Cr-Fe-Ni-Cu supported on alumina, prepared using a citrate method, has been investigated as a potential noble-metal-free catalyst for three-way catalytic converters to treat exhaust gases from gasoline engines. ifpenergiesnouvelles.fr In a different context, the reduction of Cr(VI) by citrate can be catalyzed by manganese(II) and accelerated by clay minerals, a process relevant to the natural attenuation of chromium in soils and sediments. researchgate.netresearchgate.net
Precursor for Advanced Material Synthesis
Synthesis of Chromium-Substituted Nanomaterials (e.g., Ferrites)
Chromium(III) citrate is a key precursor in the synthesis of chromium-substituted nanomaterials, particularly spinel ferrites, through methods like the citrate sol-gel and auto-combustion techniques. These methods are valued for producing homogenous, nanocrystalline powders at lower temperatures compared to traditional ceramic methods.
In this process, metal nitrates (e.g., of iron, lithium, nickel, zinc) and chromium nitrate (B79036) are dissolved in water, and citric acid is added as a chelating agent. The citrate ions form complexes with the metal cations, ensuring a uniform distribution of the ions in the solution. Upon heating, the solution forms a viscous gel, which is then ignited. This auto-combustion reaction, fueled by the decomposition of the citrate complexes, results in a fine, porous, and homogenous ferrite (B1171679) powder.
This citrate-based approach has been successfully used to synthesize a variety of chromium-substituted ferrites:
Lithium Ferrites (Li₀.₅Fe₂.₅₋ₓCrₓO₄): Studies have shown that substituting iron with chromium in lithium ferrites, prepared via a citrate precursor method, affects the material's structural and magnetic properties. researchgate.net
Lithium-Zinc Ferrites (Li₀.₄Zn₀.₂CrₓFe₂.₄₋ₓO₄): The citrate auto-combustion method was used to produce these nanoparticles, with results showing that the lattice parameter decreases with increasing chromium substitution due to the smaller ionic radius of Cr³⁺ compared to Fe³⁺. researchgate.net
Nickel-Copper-Zinc Ferrites (Ni₀.₂Cu₀.₂Zn₀.₆Fe₂₋ₓCrₓO₄): These nano-ferrites were synthesized using a sol-gel auto-combustion method where citric acid acted as the fuel. The resulting materials are being explored for use as catalysts and in microwave devices. mdpi.com
Cobalt Ferrites (CoFe₂₋ₓCrₓO₄): The citrate precursor route is one of the methods mentioned for synthesizing chromium-substituted cobalt nanoferrites. researchgate.net
The properties of the resulting nanomaterials, such as particle size, lattice parameters, and magnetic characteristics, can be controlled by adjusting the synthesis conditions, including the molar ratio of metal precursors and the calcination temperature.
Table 1: Examples of Cr-Substituted Ferrites Synthesized via Citrate-Based Methods
| Ferrite Composition | Synthesis Method | Key Findings | Reference(s) |
|---|---|---|---|
| Li₀.₅Fe₂.₅₋ₓCrₓO₄ | Sol-gel method | Lattice constants and particle size decrease with increasing Cr content. | researchgate.net |
| Li₀.₄Zn₀.₂CrₓFe₂.₄₋ₓO₄ | Citrate auto-combustion | Cubic spinel structure confirmed; lattice parameter decreases with higher Cr concentration. | researchgate.net |
| Ni₀.₂Cu₀.₂Zn₀.₆Fe₂₋ₓCrₓO₄ | Sol-gel auto-combustion | Produced single-phase cubic spinel structures; crystallite size decreased with more Cr³⁺. | mdpi.com |
| CoFe₂₋ₓCrₓO₄ | Citrate precursor route | A viable method for producing chromium-substituted cobalt ferrite nanoparticles. | researchgate.net |
Fabrication of Chromium Oxide Nanoparticles
This compound is also utilized as a precursor for the fabrication of chromium oxide (Cr₂O₃) nanoparticles. The citrate ligand plays a crucial role in controlling the particle size and preventing agglomeration during synthesis.
One notable method is the microwave-assisted synthesis, where a solution of Cr³⁺ ions and citrate is heated using microwaves. This rapid and efficient process yields citrate-coated Cr₂O₃ nanoparticles. mdpi.com The citrate coating not only stabilizes the nanoparticles but can also provide a functional surface for further applications, such as in the development of fluorescence biosensors. mdpi.com
The gel-citrate method is another common technique. onepetro.orgtandfonline.com In this process, a solution containing a chromium salt (like chromium nitrate) and citric acid is evaporated to form a gel. Subsequent calcination of this gel at high temperatures decomposes the organic components and leads to the formation of crystalline Cr₂O₃ nanoparticles. The properties of the resulting nanoparticles, such as their size and morphology, are influenced by factors like the pH of the initial solution and the calcination temperature. tandfonline.com
Table 2: Methods for Synthesizing Chromium Oxide Nanoparticles Using Citrate
| Synthesis Method | Role of Citrate | Description | Reference(s) |
|---|---|---|---|
| Microwave-Assisted | Precursor/Coating Agent | A solution of Cr³⁺ ions and citrate is rapidly heated by microwaves to produce citrate-coated Cr₂O₃ nanoparticles. | mdpi.com |
| Gel-Citrate | Chelating Agent/Fuel | A gel is formed from a chromium salt and citric acid solution, followed by calcination to produce Cr₂O₃ nanoparticles. | onepetro.orgtandfonline.com |
Surface Treatment and Coating Technologies
This compound is an important component in modern surface treatment technologies, specifically in the formulation of trivalent chromium conversion coatings (TCCs). These coatings are being developed as environmentally safer alternatives to traditional hexavalent chromium (Cr(VI)) coatings, which are toxic and carcinogenic. TCCs are applied to metal surfaces, such as galvanized steel and aluminum alloys, to enhance corrosion resistance and improve paint adhesion. conscientiabeam.com
In these formulations, citrate acts as a complexing agent (or ligand) for the chromium(III) ion. This complexation is critical for several reasons:
Stabilizes the Bath: It helps to keep the Cr(III) ions soluble and stable in the treatment solution, preventing their precipitation as chromium hydroxide (B78521), especially as the pH increases near the metal surface during the coating process. researchgate.net
Controls Reactivity: The Cr(III)-citrate complex controls the deposition rate of the chromium, contributing to the formation of a uniform and adherent conversion layer.
Suppresses Cr(VI) Formation: The presence of citrate ions in the bath and the resulting coating can help suppress the potential formation of undesirable hexavalent chromium. researchgate.net
Table 3: Components in Trivalent Chromium Conversion Coating Solutions Containing Citrate
| Application | Key Components | Function of Citrate | Reference |
|---|---|---|---|
| Passivation of Aluminum Alloy | Trivalent chromium salt, Zirconium salt, Trisodium (B8492382) citrate | Complexing agent | mdpi.com |
| Coating on Zinc/Zinc-Alloy | Trivalent chromium, Nitrate, Organic acid (e.g., citric acid) | Suppresses Cr(VI) formation, complexing agent | researchgate.net |
| Passivation of Galvanized Steel | Trivalent chromium compound, Cobalt compound, Manganese compound, Phosphorus compound, Organic acid (e.g., citric acid) | Complexing agent |
Chromate (B82759) Conversion Processes
Chromate conversion coatings are applied to passivate metals such as steel, aluminum, and zinc to inhibit corrosion and improve the adhesion of subsequent coatings. wikipedia.org Historically, these processes utilized hexavalent chromium (Cr(VI)), a known carcinogen and environmental pollutant. besttechnologyinc.com Consequently, significant research and development have focused on replacing Cr(VI) with the less toxic trivalent chromium (Cr(III)). besttechnologyinc.com this compound has emerged as a key component in some of these safer, alternative coating formulations.
In these trivalent chromium-based processes, a metal surface is treated with an aqueous solution containing chromium(III) ions. google.com The citrate ion in the form of citric acid or its salts often acts as a complexing agent or ligand. google.comresearchgate.net These ligands help to stabilize the Cr(III) ions in the solution and influence the deposition and properties of the resulting conversion coating. researchgate.net For instance, a method for providing a black chromate conversion coating on zinc or zinc alloy surfaces utilizes a composition containing trivalent chromium ions and an organic chelate, which can include polycarboxylic acids like citric acid. google.com
The resulting coating is a thin, amorphous layer that provides a barrier against corrosive elements. Research has shown that trivalent chromium conversion coatings can offer significant corrosion resistance. For example, steel parts coated with a zinc layer and then treated with a solution containing chromium(III) hydroxide, phosphoric acid, zinc oxide, and citric acid have demonstrated substantial protection in neutral salt spray tests. google.com The inclusion of organosols in such formulations can further enhance the protective properties of the coating. google.com
The effectiveness of these trivalent chromium baths is dependent on their composition and operating conditions, such as pH. researchgate.net The development of these processes is aimed at matching or exceeding the performance of traditional hexavalent chromium coatings while avoiding their associated environmental and health hazards. besttechnologyinc.com
Table 1: Example of a Trivalent Chromium Conversion Bath Composition
| Component | Source/Function | Reference |
|---|---|---|
| Chromium(III) ions | Primary passivating agent | google.com |
| Phosphate Compound | Component of the protective layer | google.com |
| Citric Acid | Complexing agent | google.com |
| Organosol | Enhances protective properties | google.com |
Applications in the Textile Industry as a Mordant
In the textile industry, a mordant, or dye fixative, is a substance used to set dyes on fabrics. wikipedia.org It achieves this by forming a coordination complex with the dye molecule, which then attaches to the fabric fibers, improving the fastness of the dye to washing and light. wikipedia.orgsci-hub.se Chromium compounds, particularly those of trivalent chromium, have historically been and continue to be important mordants, especially for wool and other protein fibers. wikipedia.orgresearchgate.netsdc.org.uk
Chromium(III) salts act as effective mordants by forming stable complexes with both the dye and the fiber. wikipedia.orgsci-hub.se The trivalent chromium ion, with its ability to form multiple coordination bonds, acts as a bridge between the dye molecules and the functional groups on the fiber surface. aaem.pl While specific references to "this compound" as a standalone mordant are less common than for salts like chromium(III) sulfate (B86663) or acetate (B1210297), the underlying chemistry involves the complexation of Cr(III). dcceew.gov.aunih.gov Citrate, as a polydentate ligand, is well-suited to form stable complexes with chromium(III). acs.orgjournal-of-agroalimentary.ro The use of chromium(III) acetate, a related carboxylate complex, is documented for fixing textile dyes. dcceew.gov.aunih.gov
The mordanting process can be carried out in three ways: pre-mordanting (treating the fiber before dyeing), meta-mordanting (adding the mordant to the dye bath), and post-mordanting (treating the dyed fabric). wikipedia.org The choice of method depends on the fiber, the dye, and the desired final color, as the mordant can sometimes alter the shade of the dye. sci-hub.se Chromium mordants, for example, can impart a golden hue to some dyes. wordpress.com
The shift away from the more toxic hexavalent chromium (in the form of dichromates) towards trivalent chromium compounds for mordanting is a significant trend, driven by environmental and safety concerns. wordpress.comreddit.com
Role in Industrial Water Treatment as a Coagulant
In industrial water treatment, coagulation is a critical process for removing suspended solids and certain dissolved pollutants. nih.govdeswater.com While chromium compounds can be part of industrial wastewater streams that require treatment, the role of this compound itself is complex. nih.govnih.gov Rather than being used as a primary coagulant, the stable chromium(III)-citrate complex is often a target for removal from industrial effluents, such as those from electroplating, tanning, and textile industries. nih.govnih.gov
Studies have shown that this compound forms a very stable complex in water, which makes its removal by conventional precipitation or coagulation challenging. nih.govdeswater.com For instance, when using Fe(III) salts as a coagulant, the removal rate for this compound was found to be significantly lower than for other chromium species like Cr³⁺ or chromium(III)-acetate under similar conditions. nih.gov The elimination of the chromium(III)-citrate complex relies more on adsorption onto and sweeping by the iron floc, rather than direct precipitation. nih.gov The flocs formed during the coagulation of chromium(III)-citrate are also notably smaller, which can complicate their separation from the water. nih.gov
Advanced methods are being explored for the effective removal of these stable complexes. One such method involves a cationic surfactant-mediated coagulation, which has shown high efficiency in removing Cr(III)-citrate from water. acs.org This process utilizes the strong electrostatic interaction between the negatively charged chromium(III)-citrate species and a positively charged surfactant to form precipitates. acs.org Another approach is the use of advanced oxidation processes, such as the pyrite (B73398)/H₂O₂ system, to break down the citrate ligand, releasing the chromium for subsequent removal by precipitation. acs.org
Table 2: Comparative Removal Efficiency of Cr(III) Complexes by Fe(III) Coagulation
| Chromium(III) Species | Removal Rate with 0.8 mM Fe(III) | Primary Removal Mechanism | Reference |
|---|---|---|---|
| Cr³⁺ | >80% | Precipitation | nih.gov |
| Cr(III)-acetate | >80% | Precipitation | nih.gov |
| Cr(III)-citrate | ~50% | Adsorption and sweeping by floc | nih.gov |
Use in the Photographic Industry as a Sensitizer (B1316253)
Chromium(III) compounds have found applications in the photographic industry, primarily for their ability to act as sensitizers and to harden the gelatin emulsions used in photographic films and papers. dcceew.gov.au Hardening of the gelatin layer is crucial for its physical durability during processing. Chromium(III) acetate is one such compound used for this purpose. dcceew.gov.au
While direct evidence for the widespread use of this compound as a primary sensitizer in conventional photography is limited in the available literature, the chemical principles are related. Sensitizers are substances that extend the range of light wavelengths to which a photographic emulsion is sensitive.
Interestingly, a related citrate compound, ferric ammonium (B1175870) citrate, is a key component in an alternative photographic process known as the Fenton reaction for copperplate photogravure. alternativephotography.com In this process, the ferric ammonium citrate is reduced to a ferrous salt by UV light. This ferrous salt then reacts with hydrogen peroxide to generate hydroxyl radicals, which in turn polymerize the gelatin layer, creating the image. alternativephotography.com This highlights the role of the citrate complex in a light-sensitive chemical reaction that forms the basis of an imaging process. This non-toxic alternative replaces older methods that used more hazardous chromium salts. alternativephotography.com
Future Research Directions and Knowledge Gaps in Chromium Iii Citrate Chemistry
Elucidating the Full Range of Aqueous Chromium(III)-Citrate Species
A significant challenge in chromium(III) citrate (B86180) chemistry is the comprehensive characterization of the various complex species that exist in aqueous solutions. The speciation is highly dependent on factors such as pH, the molar ratio of chromium to citrate, and the presence of other ions. researchgate.netjournal-of-agroalimentary.rojournal-of-agroalimentary.ro
Detailed studies have suggested the presence of numerous species, including mononuclear complexes like [Cr(C6H4O7)(C6H5O7)]4-, which is optimally present around pH 5.5, and [Cr(C6H5O7)2]3-, found between pH 4.0 and 5.0. researchgate.netjournal-of-agroalimentary.ro Research has shown that the deprotonation state of the citrate ligands plays a crucial role in the coordination sphere of the Cr(III) species. researchgate.net For instance, a mononuclear octahedral complex with two citrate ligands in different deprotonation states has been identified. researchgate.net
Future research must aim to systematically map out the full distribution of these species across a wider range of conditions. This involves not only identifying the different complexes but also determining their relative stability and the dynamic equilibria between them. Such a comprehensive understanding is crucial for predicting the behavior of chromium(III) citrate in various environments, from biological systems to industrial processes. acs.org
Identified Aqueous Chromium(III)-Citrate Species and their Formation Conditions:
| Species | Optimal pH | Molar Ratio (Cr:Citrate) | Counterion(s) | Reference(s) |
| [Cr(C6H4O7)(C6H5O7)]4- | ~5.5 | 1:2 | NH4+ | researchgate.netjournal-of-agroalimentary.ro |
| [Cr(C6H5O7)2]3- | ~4.0-5.0 | 1:2 | Na+ | journal-of-agroalimentary.ro |
| pH-structural variants | 3.5 | 1:4 | Hdmphem | journal-of-agroalimentary.rojournal-of-agroalimentary.ro |
Advanced Spectroscopic Characterization Techniques for in situ Studies
To unravel the complexities of this compound speciation, the application of advanced, in-situ spectroscopic techniques is paramount. While traditional methods like UV-Visible spectroscopy have provided foundational knowledge, they often lack the resolution to distinguish between structurally similar species in a mixture. journal-of-agroalimentary.rojournal-of-agroalimentary.ro
Future investigations should leverage a suite of powerful techniques to probe these systems in real-time and under relevant conditions. Surface-Enhanced Raman Spectroscopy (SERS) has already shown promise in studying the kinetics of chromium(III) interactions. acs.orgnih.gov Combining SERS with other methods like in-situ Fourier-Transform Infrared (FTIR) spectroscopy could provide detailed information about the coordination environment and the vibrational modes of the citrate ligands upon complexation. researchgate.net Furthermore, advanced nuclear magnetic resonance (NMR) techniques and X-ray absorption spectroscopy (XAS) could offer insights into the local atomic structure and electronic properties of the chromium center in different species.
A multi-technique approach will be essential to build a complete picture of the structural and electronic properties of this compound complexes in solution.
Development of Novel Synthetic Pathways for Tailored this compound Structures
The synthesis of specific this compound complexes with well-defined structures remains a significant challenge. Current methods often rely on pH-specific precipitation, which can lead to a mixture of products. researchgate.netjournal-of-agroalimentary.ro For instance, the complex (NH4)4[Cr(C6H4O7)(C6H5O7)]·3H2O was synthesized through a pH-specific reaction in an aqueous binary Cr(III)-citrate system. researchgate.net Similarly, Na3[Cr(C6H5O7)2]·9H2O was prepared under specific pH conditions using sodium hydroxide (B78521). journal-of-agroalimentary.ro
Future research should focus on developing novel synthetic pathways that allow for greater control over the final product's structure. This could involve the use of:
Non-aqueous solvents: To alter the solubility and reactivity of the starting materials.
Structure-directing agents or templates: To guide the assembly of specific isomers or polynuclear clusters.
Microwave-assisted or sonochemical methods: To potentially access kinetic products not obtainable through traditional heating.
One patented method describes a two-step process involving the preparation of chromium hydroxide followed by a salt-forming reaction with citric acid at 70-80 °C to produce chromium citrate. google.com Exploring variations of such multi-step syntheses could also lead to more controlled outcomes. The ability to synthesize specific, well-characterized this compound complexes is a prerequisite for systematically studying their properties and potential applications. acs.org
Deeper Understanding of Environmental Speciation and Reactivity Mechanisms
The environmental fate and transport of chromium are intrinsically linked to its speciation. While Cr(VI) is highly mobile and toxic, Cr(III) is generally less soluble and considered less of a direct hazard. journal-of-agroalimentary.rojournal-of-agroalimentary.rojournal-of-agroalimentary.ro However, the complexation of Cr(III) with organic ligands like citrate can significantly increase its solubility and mobility in soil and water. journal-of-agroalimentary.rojournal-of-agroalimentary.roosti.gov
A critical knowledge gap is the detailed understanding of the reactivity of these soluble Cr(III)-citrate complexes in the environment. Research has shown that soluble Cr(III)-citrate complexes can be a product of Cr(VI) reduction in the presence of citrate. osti.gov However, these complexes themselves can be susceptible to oxidation back to the more toxic Cr(VI) under certain conditions, such as in the presence of manganese oxides. journal-of-agroalimentary.rojournal-of-agroalimentary.rotandfonline.com
Future studies should focus on:
Quantifying the stability of Cr(III)-citrate complexes under various environmental conditions (e.g., different soil types, presence of other minerals and organic matter).
Investigating the kinetics and mechanisms of both the formation and degradation of these complexes.
Determining the bioavailability and potential for trophic transfer of chromium when complexed with citrate.
Exploration of New Industrial and Material Science Applications
The unique properties of this compound suggest potential for a range of industrial and material science applications that remain largely unexplored. While chromium compounds are widely used in pigments, catalysts, and tanning agents, the specific use of this compound is less established.
Future research could investigate the use of this compound as:
A precursor for advanced materials: Its decomposition could lead to the formation of chromium oxide nanoparticles with controlled size and morphology for catalytic or electronic applications. researchgate.net
A component in functional coatings: The complex could be incorporated into polymer matrices to enhance properties like corrosion resistance or to introduce specific catalytic activity. Chromium(III) nitrate (B79036), a related compound, is already used as a corrosion inhibitor.
A cross-linking agent: In polymer chemistry, the ability of Cr(III) to form stable complexes could be exploited to create novel hydrogels or other cross-linked materials.
Systematic investigation into the thermal decomposition behavior, film-forming properties, and reactivity of this compound will be key to unlocking these potential applications.
Integration of Computational and Experimental Approaches for Predictive Modeling
The complexity of the chromium(III)-citrate system necessitates a synergistic approach that combines experimental data with computational modeling. Density Functional Theory (DFT) and other computational chemistry techniques have proven to be powerful tools for studying the structure, stability, and reactivity of metal complexes. acs.orgnih.govmurdoch.edu.au
Future research should aim to build robust predictive models for the behavior of this compound. This would involve:
Developing accurate computational models: Using high-level theoretical methods to calculate the geometric and electronic structures of various possible Cr(III)-citrate species. acs.orgnih.gov
Simulating reaction pathways: Investigating the mechanisms of complex formation, ligand exchange, and redox reactions. murdoch.edu.au
Validating models with experimental data: Comparing computational predictions with results from advanced spectroscopic and kinetic studies.
The integration of computational and experimental approaches will not only provide a deeper understanding of the fundamental chemistry of this compound but also accelerate the discovery of new applications by allowing for the in-silico screening of properties and reaction outcomes. acs.orgacs.orgscience.gov
Q & A
Q. What are the optimal synthesis methods for chromium(III) citrate to ensure high purity and reproducibility?
this compound synthesis requires precise control of ligand-to-metal ratios and pH. A validated method involves erosion-explosive nanotechnology, where chromium nanoparticles are generated via electropulse aqua technology and subsequently complexed with citric acid. Excess citric acid ensures no residual nanoparticles, improving chemical purity (99.9%) and reproducibility . Characterization via UV-Vis spectroscopy and dynamic light scattering (DLS) is critical to confirm particle-free solutions.
Q. How can researchers characterize the stability and bioavailability of this compound in physiological conditions?
Stability studies should employ speciation analysis (e.g., X-ray absorption spectroscopy or nuclear magnetic resonance) to identify dominant species (e.g., [Cr(C₆H₅O₇)]⁺ or polymeric forms) under varying pH and ionic strengths. Bioavailability can be assessed using in vitro dialysis membranes or in vivo models (e.g., rats) to monitor tissue-specific chromium uptake via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What analytical techniques are essential for quantifying this compound in complex matrices (e.g., biological tissues)?
ICP-MS is preferred for trace-level quantification. For speciation, combine high-performance liquid chromatography (HPLC) with ICP-MS or electrospray ionization mass spectrometry (ESI-MS). Sample preparation must include digestion in nitric acid (3 N) to solubilize this compound, followed by filtration to remove particulates .
Advanced Research Questions
Q. How can conflicting data on this compound’s antioxidant vs. pro-oxidant effects be resolved?
Contradictions often arise from differences in ligand coordination, Cr³⁺ release kinetics, or experimental models. A systematic approach includes:
- Dose-response studies : Test multiple concentrations (e.g., 0.1–0.2 µg/mL in rats) to identify thresholds for oxidative stress .
- Comparative ligand analysis : Replace citrate with other ligands (e.g., EDTA) to isolate ligand-specific effects.
- Redox activity assays : Use electron paramagnetic resonance (EPR) to detect hydroxyl radical generation under physiological conditions .
Q. What experimental design considerations are critical for in vivo studies of this compound’s metabolic effects?
- Animal models : Use diabetic or insulin-resistant rodents to mimic human metabolic disorders. Induce diabetes with alloxan monohydrate and monitor glucose transport proteins (e.g., GLUT4) via qPCR .
- Control groups : Include both healthy and disease-model controls receiving chromium-free diets.
- Ethical compliance : Follow institutional guidelines (e.g., European Convention for Vertebrate Animal Protection) and report ethical approval details explicitly .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biomolecules?
Density functional theory (DFT) simulations predict binding affinities between Cr³⁺ and citrate or target proteins (e.g., insulin receptors). Molecular dynamics (MD) simulations track ligand exchange dynamics in aqueous solutions. Validate models with experimental data from X-ray crystallography or fluorescence quenching assays .
Methodological Best Practices
Q. How should researchers address inconsistencies in this compound’s reported solubility and stability?
- Standardize protocols : Adopt IUPAC guidelines for solubility testing (e.g., hot 2 N sulfuric acid digestion) .
- Document synthesis parameters : Report molar ratios, temperature, and mixing duration to enable replication.
- Use reference materials : Compare results with certified standards (e.g., NIST-traceable chromium citrate).
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Apply ANOVA for multi-group comparisons (e.g., control vs. treated cohorts) and Tukey’s post-hoc test for pairwise differences. For non-linear dose responses, use logistic regression or Hill equation modeling. Report confidence intervals and effect sizes to contextualize biological significance .
Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed Methods : Specify equipment (e.g., electropulse parameters), reagent sources, and synthesis duration.
- Open data : Deposit raw datasets (e.g., ICP-MS spectra) in FAIR-compliant repositories .
- Negative controls : Include samples without chromium to rule out citrate-specific artifacts .
Q. What are common pitfalls in interpreting this compound’s bioactivity, and how can they be avoided?
- Ligand dissociation : Monitor free Cr³⁺ levels using ion-selective electrodes to distinguish between complexed and ionic chromium.
- Nanoparticle contamination : Use DLS or TEM to confirm absence of unintended particulates .
- Oxidative bias : Pre-treat samples with antioxidants (e.g., ascorbate) during extraction to prevent artifact generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
